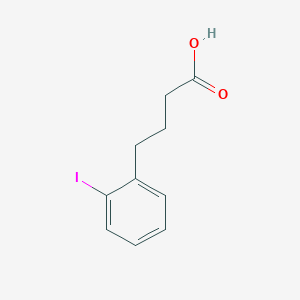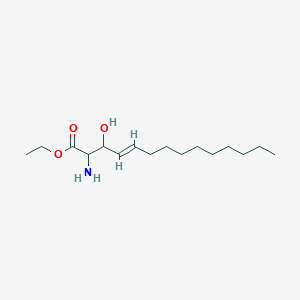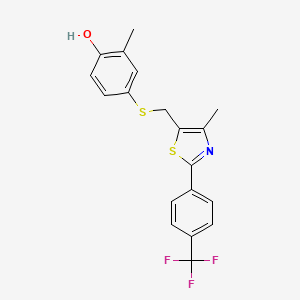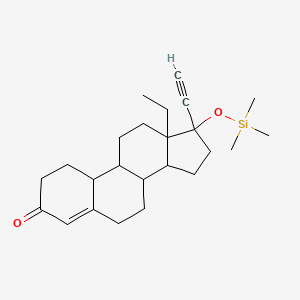
2,3-Dimethyl-1-phenylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2,3-Dimetil-1-fenilbutan-2-amina es un compuesto orgánico con la fórmula molecular C12H19N. Es un derivado de la feniletilamina y presenta un grupo fenilo unido a una cadena principal de butanamina con dos grupos metilo en las posiciones 2 y 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2,3-Dimetil-1-fenilbutan-2-amina se puede lograr mediante varios métodos. Un enfoque común involucra la alquilación de derivados de feniletilamina. Por ejemplo, se puede emplear una reacción de Grignard donde la feniletilamina se hace reaccionar con un haluro de alquilo adecuado en presencia de magnesio para formar el producto deseado .
Métodos de producción industrial
La producción industrial de 2,3-Dimetil-1-fenilbutan-2-amina normalmente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la destilación y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2,3-Dimetil-1-fenilbutan-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.
Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo amina es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir aminas secundarias o terciarias.
Aplicaciones Científicas De Investigación
La 2,3-Dimetil-1-fenilbutan-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con varias biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluidos sus efectos sobre el sistema nervioso central.
Industria: Se utiliza en la producción de productos farmacéuticos y otras sustancias químicas finas.
Mecanismo De Acción
El mecanismo de acción de la 2,3-Dimetil-1-fenilbutan-2-amina involucra su interacción con objetivos moleculares específicos en el cuerpo. Puede actuar sobre los receptores de neurotransmisores o las enzimas, influyendo en diversas vías bioquímicas. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactas involucradas .
Comparación Con Compuestos Similares
Compuestos similares
- 3,3-Dimetil-1-fenilbutan-2-amina
- 2-Fenilpropan-1-amina
- N-Metil-2-fenilpropan-1-amina
Unicidad
La 2,3-Dimetil-1-fenilbutan-2-amina es única debido a su configuración estructural específica, que le confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes perfiles de reactividad e interacción, lo que la hace valiosa para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2,3-dimethyl-1-phenylbutan-2-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)12(3,13)9-11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 |
Clave InChI |
USXPAIXRRGBHAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3](/img/structure/B12288613.png)
![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)

![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)

![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)



![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)
